molecular formula C8H16Cl2N4 B2979138 3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride CAS No. 2415263-10-2

3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride

Cat. No.: B2979138
CAS No.: 2415263-10-2
M. Wt: 239.14
InChI Key: CMUZLEAEDMWQQR-UHFFFAOYSA-N
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Description

3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride is a chemical compound that features a cyclobutane ring bonded to an amine group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine typically involves the reaction of 4-methyl-1,2,4-triazole with cyclobutanone in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acidic catalysts like hydrochloric acid can be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amine or triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Solvents: Aqueous or organic solvents like water, ethanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine is unique due to the combination of the cyclobutane ring and the triazole moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-12-5-10-11-8(12)4-6-2-7(9)3-6;;/h5-7H,2-4,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEGPYYMNHWVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CC2CC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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